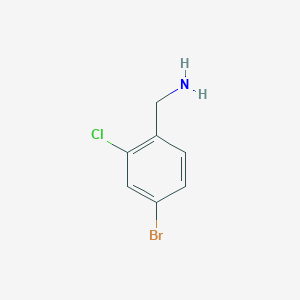

(4-Bromo-2-chlorophenyl)methanamine

Descripción general

Descripción

(4-Bromo-2-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)methanamine typically involves the halogenation of benzylamine derivatives. One common method is the bromination and chlorination of benzylamine, where the benzene ring is first brominated at the 4-position followed by chlorination at the 2-position. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves nitration, reduction, and halogenation steps. The scalability of this process allows for the production of large quantities of the compound with high purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the aromatic ring enable regioselective substitution under specific conditions.

Key Findings :

-

Bromine substitution occurs preferentially at the 4-position due to steric and electronic effects .

-

Chlorine at the 2-position is less reactive in SNAr reactions unless deactivated by additional substituents.

Amine Functional Group Reactivity

The primary amine group undergoes characteristic reactions, including alkylation and acylation.

Key Findings :

-

Alkylation improves blood-brain barrier permeability in pharmacologically active analogs .

-

Schiff bases derived from this compound show antimicrobial activity in vitro .

Oxidation and Reduction

The amine and halogen substituents influence redox behavior.

Key Findings :

-

N-Oxide formation modulates receptor-binding affinity in drug candidates .

-

Ring reduction is rare unless forced by high-pressure hydrogenation.

Biological Interactions

The compound interacts with biological systems through hydrogen bonding and halogen bonding.

Key Findings :

-

Bromine and chlorine enhance binding to hydrophobic enzyme pockets .

-

Methylamino derivatives show improved selectivity for neurological targets .

Stability and Degradation

The compound degrades under harsh conditions:

| Condition | Degradation Pathway | Products |

|---|---|---|

| Strong acids (HCl, Δ) | Dehalogenation | 2-Chlorophenylmethanamine + HBr |

| UV light | Radical formation | Polyhalogenated biphenyls |

Recommendations :

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimalarial Agents

One of the most significant applications of (4-Bromo-2-chlorophenyl)methanamine is its role as a precursor in the synthesis of antimalarial compounds. Specifically, derivatives containing this moiety have been identified as effective against Plasmodium falciparum, the parasite responsible for malaria. For example, a compound derived from this compound was part of a study that revealed its dual activity against both asexual stages and gametocytes of P. falciparum .

The structure-activity relationship studies indicated that modifications to the this compound scaffold could enhance potency and selectivity against malaria parasites. The findings suggested that specific substitutions could lead to compounds with improved efficacy, making them promising candidates for further development in malaria treatment strategies .

1.2 Synthesis of Anticancer Compounds

Research has also indicated potential applications of this compound in the synthesis of anticancer agents. Studies have explored various derivatives that demonstrate inhibitory effects on cancer cell lines, highlighting the importance of halogenated phenyl groups in enhancing biological activity . The compound's ability to interact with biological targets makes it a valuable building block in drug discovery.

Agricultural Applications

2.1 Insecticides and Acaricides

This compound serves as an intermediate for synthesizing insecticides and acaricides. The compound can be transformed into various phosphoric acid esters that exhibit insecticidal properties . For instance, it is utilized in the production of O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate, which has shown effectiveness against agricultural pests.

The synthesis process involves bromination reactions that yield high selectivity for producing 4-bromo-2-chlorophenols, which are then further reacted to create active insecticidal substances . This application underscores the compound's significance in agricultural chemistry.

Case Studies

Mecanismo De Acción

The mechanism of action of (4-Bromo-2-chlorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(2-Bromo-4-chlorophenyl)methanamine: Similar in structure but with different positions of bromine and chlorine atoms.

(5-Bromo-2-chlorophenyl)methanamine: Another positional isomer with different substitution patterns

Uniqueness

(4-Bromo-2-chlorophenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Actividad Biológica

(4-Bromo-2-chlorophenyl)methanamine, a compound characterized by its bromo and chloro substituents on the phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and implications for drug development based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C7H7BrClN

- CAS Number : 874482-96-9

The presence of halogen atoms (bromine and chlorine) significantly influences the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing biochemical pathways. It can undergo enzyme-catalyzed reactions such as:

- Copolymerization : With phenols catalyzed by laccase from Rhizoctonia praticola, indicating its role in biopolymer synthesis.

- Oxidation and Reduction : The amine group can be oxidized to form nitroso or nitro compounds, while reduction can yield amine derivatives.

Cellular Effects

The compound affects cellular processes by modulating gene expression and cellular metabolism. It interacts with proteins involved in signaling pathways, leading to alterations in cellular functions. For instance, studies indicate that it can influence the activity of specific enzymes and receptors, thereby affecting downstream signaling pathways.

The mechanism of action for this compound involves binding to various molecular targets:

- Enzyme Modulation : It can inhibit or activate enzymes, leading to significant changes in cellular functions.

- Receptor Interaction : The compound's structure allows it to bind effectively to receptors, which may initiate specific biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various pathogens and shown selective activity against Chlamydia species, outperforming conventional antibiotics like spectinomycin .

Anticancer Potential

Several studies have explored the anticancer properties of this compound. For example:

- In vitro assays demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and melanoma. The MID GI50 values were significantly lower than those of established anticancer drugs like bendamustine .

- The compound has shown potential as a telomerase inhibitor, which is critical in cancer biology due to its role in cell immortality .

Case Studies and Research Findings

- Cytotoxicity Assays : In a study evaluating various derivatives of related compounds, this compound was noted for its significant cytotoxicity against K-562 leukemia cells with an IC50 value comparable to existing treatments .

- Mechanism-Based Approaches : Recent reviews highlight the importance of understanding the molecular interactions of such compounds in developing new anticancer drugs. The specific binding interactions with target proteins are critical for their efficacy .

Dosage Effects in Animal Models

Research has indicated that the biological effects of this compound vary with dosage:

- Low doses may have minimal impact on cellular functions.

- Higher doses can lead to pronounced physiological changes, suggesting a threshold effect that is crucial for therapeutic applications.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(4-bromo-2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCCCALUDZWGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649507 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771574-32-4 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.